molecular formula C6H10ClNO3 B1391772 Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride CAS No. 1242267-85-1

Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride

Cat. No. B1391772
M. Wt: 179.6 g/mol
InChI Key: GKFIQZRZCIAUMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which include “Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride”, has been a topic of interest in drug discovery . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride” is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C6H9NO3.ClH/c1-10-6(9)4-2-3-7-5(4)8;/h4H,2-3H2,1H3,(H,7,8);1H .


Physical And Chemical Properties Analysis

“Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride” is a solid substance . It has a molecular weight of 179.6 g/mol . The compound has a melting point range of 120 - 122 degrees Celsius .

Scientific Research Applications

Summary of the Application

A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and their antioxidant activity was screened .

Methods of Application or Experimental Procedures

The compounds were synthesized and their antioxidant activity was screened by DPPH radical scavenging method and reducing power assay .

Results or Outcomes

A number of compounds were identified as potent antioxidants. For example, the antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .

2. Synthesis of Methyl 3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates

Summary of the Application

A convenient diastereoselective method for the preparation of methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed .

Methods of Application or Experimental Procedures

The method was developed based on the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .

Results or Outcomes

The crystal structures of compounds 2a, c differ in the formation of various types of hydrogen bonds .

3. Pyrrolidine in Drug Discovery

Summary of the Application

The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Methods of Application or Experimental Procedures

The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date .

Results or Outcomes

This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

4. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Summary of the Application

A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents at benzene ring and 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives bearing heterocyclic moieties were synthesized .

Methods of Application or Experimental Procedures

The compounds were synthesized and their antioxidant activity was screened by DPPH radical scavenging method and reducing power assay .

Results or Outcomes

A number of compounds were identified as potent antioxidants. For example, the antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .

5. Synthesis of “Carba” Pseudo-Dipeptide Units

Summary of the Application

Racemic “carba” pseudo-dipeptide units such as Gly-psi (CH2-CH2)-D,L-Xaa were obtained either through the Horner-Emmons condensation of N-tert.-butyloxycarbonyl-beta alaninal with the appropriate substituted triethyl phosphonacetate, or from commercially available 3-carbethoxy-2-piperidone .

Methods of Application or Experimental Procedures

The compounds were synthesized through the Horner-Emmons condensation of N-tert.-butyloxycarbonyl-beta alaninal with the appropriate substituted triethyl phosphonacetate .

Results or Outcomes

The synthesis resulted in the production of racemic “carba” pseudo-dipeptide units such as Gly-psi (CH2-CH2)-D,L-Xaa .

6. Synthesis of Methyl 2-oxopyrrolidine-3-carboxylate

Summary of the Application

Methyl 2-oxopyrrolidine-3-carboxylate is a compound that can be synthesized for various applications in organic chemistry .

Methods of Application or Experimental Procedures

The specific methods of synthesis for this compound are not detailed in the source .

Results or Outcomes

The synthesis results in the production of Methyl 2-oxopyrrolidine-3-carboxylate .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Pyrrolidine derivatives, including “Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride”, continue to be of interest in drug discovery due to their potential as novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

methyl 2-oxopyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.ClH/c1-10-6(9)4-2-3-7-5(4)8;/h4H,2-3H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFIQZRZCIAUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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